4-Hydroxy-7-methoxy-6-quinolyl Acetate
CAS No.:
Cat. No.: VC14194468
Molecular Formula: C12H11NO4
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11NO4 |
|---|---|
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | (7-methoxy-4-oxo-1H-quinolin-6-yl) acetate |
| Standard InChI | InChI=1S/C12H11NO4/c1-7(14)17-12-5-8-9(6-11(12)16-2)13-4-3-10(8)15/h3-6H,1-2H3,(H,13,15) |
| Standard InChI Key | WVIGEWQUXADQCT-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=C(C=C2C(=C1)C(=O)C=CN2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a quinoline scaffold substituted with functional groups that influence its reactivity and interactions. The hydroxyl group at position 4 enhances hydrogen-bonding capacity, while the methoxy group at position 7 contributes to lipophilicity, potentially improving membrane permeability. The acetoxy group at position 6 introduces steric bulk and modulates electronic effects, which may alter binding affinities to biological targets.
Molecular Formula: C₁₂H₁₁NO₄
Molecular Weight: 233.22 g/mol
IUPAC Name: Acetic acid [(7-methoxy-4-oxo-1,4-dihydroquinolin-6-yl)oxy] ester
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Thin-Layer Chromatography (TLC) are critical for verifying purity and structural integrity during synthesis. The methoxy group typically resonates near δ 3.8–4.0 ppm in ¹H-NMR, while the acetoxy proton appears as a singlet around δ 2.1–2.3 ppm. The hydroxyl proton, if detectable, may show broad signals due to exchange effects .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 4-hydroxy-7-methoxy-6-quinolyl acetate involves multi-step reactions starting from 4-hydroxyquinoline precursors. A typical route includes:
-
Methoxy Introduction: O-Methylation of a hydroxylated quinoline intermediate using methyl iodide or dimethyl sulfate under basic conditions .
-
Acetoxy Functionalization: Acetylation of the 6-hydroxyl group using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
-
Purification: Column chromatography or recrystallization to isolate the final product.
Key Reaction Conditions:
-
Temperature control (50–80°C) to prevent decomposition.
-
Anhydrous solvents to avoid hydrolysis of the acetoxy group.
Biological Activity and Mechanisms
Antimalarial Activity
4-Aminoquinoline derivatives (e.g., chloroquine) are antimalarial staples, but resistance has spurred interest in novel scaffolds. The methoxy and acetoxy substituents in 4-hydroxy-7-methoxy-6-quinolyl acetate could disrupt heme detoxification in Plasmodium parasites, a mechanism observed in chloroquine-resistant strains .
Antimicrobial Properties
Quinoline-based compounds inhibit bacterial gyrase and fungal ergosterol biosynthesis. The hydroxyl and methoxy groups may chelate metal ions essential for microbial enzymes, though specific data for this compound remain unpublished.
Comparative Analysis of Quinoline Derivatives
Structural Insights:
-
The acetoxy group in 4-hydroxy-7-methoxy-6-quinolyl acetate increases lipophilicity compared to carboxamide derivatives, potentially enhancing blood-brain barrier penetration .
-
Quinine’s vinylquinuclidine moiety confers distinct stereochemical interactions absent in simpler quinolines .
Research Gaps and Future Directions
Unexplored Pharmacokinetics
No data exist on this compound’s absorption, distribution, metabolism, or excretion (ADME). In silico predictions using tools like SwissADME suggest moderate bioavailability (55%) due to its LogP (~2.5) and polar surface area (80 Ų).
Synthetic Modifications
-
SAR Studies: Systematic variation of substituents at positions 6 and 7 to optimize activity.
-
Prodrug Development: Ester hydrolysis could release 4-hydroxy-7-methoxy-6-quinolinol, enhancing water solubility.
Target Identification
High-throughput screening against kinase libraries or microbial proteomes may reveal novel targets. Molecular docking studies with Plasmodium falciparum chloroquine resistance transporter (PfCRT) could clarify antimalarial potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume